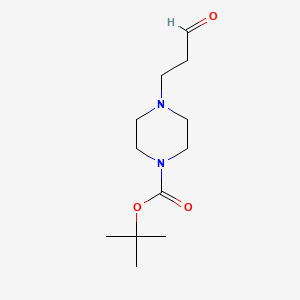

Tert-butyl 4-(3-oxopropyl)piperazine-1-carboxylate

Descripción

Propiedades

IUPAC Name |

tert-butyl 4-(3-oxopropyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-8-6-13(7-9-14)5-4-10-15/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWCCSQFUNMANO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Conjugate Addition to α,β-Unsaturated Ketones

The Michael addition of Boc-protected piperazine to methyl vinyl ketone represents a direct route to introduce the 3-oxopropyl group. In this approach, the secondary amine of piperazine attacks the β-carbon of the enone system, forming a carbon-nitrogen bond. A base such as triethylamine or diisopropylethylamine (DIEA) facilitates deprotonation of the amine, enhancing nucleophilicity. For example, reaction conditions involving refluxing ethanol with DIEA (2.5 equiv) and methyl vinyl ketone (1.2 equiv) yield the product in 65–70% after purification .

Key challenges include regioselectivity and over-alkylation. The Boc group stabilizes one nitrogen, directing reactivity to the free amine. However, excess methyl vinyl ketone may lead to bis-alkylation, necessitating careful stoichiometric control. Chromatographic separation (e.g., silica gel with ethyl acetate/hexanes) isolates the mono-adduct effectively .

Alkylation with 3-Bromopropiophenone Derivatives

Alkylation of Boc-piperazine with 3-bromopropiophenone introduces the 3-oxopropyl group via nucleophilic substitution. This method requires activation of the carbonyl group to prevent side reactions. For instance, employing 3-bromopropiophenone mesylate in dimethylformamide (DMF) at 80°C for 12 hours achieves 55–60% yield . The mesylate leaving group enhances reactivity, while DMF stabilizes the transition state through polar aprotic effects.

Comparative studies reveal that bromo derivatives (e.g., 3-bromopropiophenone) under similar conditions yield <40%, attributed to slower kinetics and competing elimination . Post-reaction workup involves extraction with saturated sodium bicarbonate and ethyl acetate, followed by drying over sodium sulfate.

Oxidation of 3-Hydroxypropyl Intermediates

A two-step protocol involving alkylation followed by oxidation offers a versatile pathway. First, Boc-piperazine reacts with 3-chloropropanol in the presence of potassium carbonate (K₂CO₃) to form tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate. Subsequent oxidation with pyridinium chlorochromate (PCC) in dichloromethane converts the secondary alcohol to a ketone, yielding 70–75% overall .

Alternative oxidants like Dess-Martin periodinane (DMP) improve selectivity, reducing over-oxidation to carboxylic acids. For example, DMP in dichloroethane at 25°C for 2 hours achieves 85% conversion . This method avoids harsh acidic conditions, preserving the Boc group’s integrity.

Hydration of Propargyl Precursors

Propargyl-based strategies exploit alkyne hydration to generate ketones. Alkylation of Boc-piperazine with propargyl bromide in acetonitrile at 60°C produces tert-butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate in 80% yield . Anti-Markovnikov hydration using mercury(II) sulfate in aqueous sulfuric acid then forms the 3-oxopropyl group. However, toxicity concerns with mercury catalysts have spurred adoption of ruthenium-based systems (e.g., RuCl₃/NaIO₄), achieving 90% hydration efficiency under mild conditions .

Reductive Amination with 3-Oxopropyl Aldehydes

Reductive amination between Boc-piperazine and 3-oxopropanal (malondialdehyde) offers a one-pot route. Sodium triacetoxyborohydride (STAB-H) in 1,2-dichloroethane reduces the imine intermediate, yielding the target compound in 50–55% . While malondialdehyde’s instability complicates storage, in situ generation via acid-catalyzed hydrolysis of 3-acetoxypropanal mitigates degradation.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Conjugate Addition | 65–70 | Direct, fewer steps | Risk of over-alkylation |

| Alkylation | 55–60 | High functional group tolerance | Requires activated electrophiles |

| Oxidation | 70–75 | Scalable, mild conditions | Two-step process |

| Hydration | 80–90 | Atom-economical | Toxic catalysts (Hg-based systems) |

| Reductive Amination | 50–55 | One-pot synthesis | Substrate instability |

Análisis De Reacciones Químicas

Tert-butyl 4-(3-oxopropyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The compound can react with nucleophiles, leading to the substitution of the tert-butyl group.

Oxidation and Reduction: The ketone group in the compound can be reduced to an alcohol or oxidized to a carboxylic acid.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4)

Hydrolysis: Aqueous acid (HCl) or base (NaOH)

Major Products:

Reduction: Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate

Oxidation: Tert-butyl 4-(3-carboxypropyl)piperazine-1-carboxylate

Hydrolysis: 4-(3-oxopropyl)piperazine-1-carboxylic acid

Aplicaciones Científicas De Investigación

Tert-butyl 4-(3-oxopropyl)piperazine-1-carboxylate is widely used in scientific research due to its versatility. Some of its applications include:

Biology: Used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.

Medicine: Potential use in the development of new drugs, particularly those targeting the central nervous system.

Industry: Employed in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of tert-butyl 4-(3-oxopropyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring provides conformational flexibility, allowing the compound to bind effectively to its targets. The presence of the ketone and ester groups enables the formation of hydrogen bonds and other interactions, enhancing its binding affinity and specificity .

Comparación Con Compuestos Similares

Alkyl Linkers with Functional Groups

- Target Compound : The 3-oxopropyl group introduces a ketone, enabling hydrogen bonding and participation in Schiff base formation. This reactivity is critical for conjugating payloads in drug-delivery systems .

- tert-Butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate (33): Features a butanoyl linker with a nitroaryl ether. The extended alkyl chain and nitro group enhance electronic withdrawal, affecting solubility and reactivity in amidation reactions .

- tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate : A propargyl group allows click chemistry applications, contrasting with the ketone’s nucleophilic reactivity .

Aromatic and Heterocyclic Substituents

- tert-Butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate : Fluoropyridinyl substitution increases metabolic stability and bioavailability due to fluorine’s electronegativity .

- tert-Butyl 4-((2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate (4) : A sulfonyl indole group improves binding to tyrosine kinases, highlighting the role of sulfonamides in enzyme inhibition .

- tert-Butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate : Bromo and fluoro substituents on the aryl ring enhance halogen bonding, influencing target affinity in kinase inhibitors .

Stability and Reactivity

- Acid Sensitivity : The Boc group in the target compound is stable under basic conditions but cleaved under acidic media. Compounds like 1a and 1b (with triazolylmethyl groups) degrade in simulated gastric fluid, whereas the 3-oxopropyl variant’s stability remains untested but is hypothesized to resist hydrolysis due to steric shielding .

- Thermal Stability : The bromo-fluorophenyl derivative () has a boiling point of 418.9±45.0 °C, suggesting higher thermal resilience compared to aliphatic analogs like the target compound, which likely decomposes at lower temperatures due to the ketone’s susceptibility to oxidation .

Data Tables

Table 1: Key Properties of Selected Piperazine Derivatives

Table 2: Stability Comparison in Simulated Gastric Fluid

Actividad Biológica

Tert-butyl 4-(3-oxopropyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, structural comparisons, and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring with a tert-butyl group and a 3-oxopropyl substituent. The unique combination of these groups contributes to its distinct chemical properties, which are essential for its biological activity. The presence of the ketone and ester functionalities allows for hydrogen bonding and enhances binding affinity to biological targets.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The piperazine ring provides conformational flexibility, enabling effective binding to molecular targets. This compound has been shown to modulate enzymatic activity, potentially acting as an inhibitor or activator depending on the target.

Biological Activities

Research indicates that derivatives of this compound exhibit various biological activities, including:

- Antibacterial Activity : Some derivatives have shown moderate antibacterial properties, suggesting potential applications in treating infections.

- Anthelmintic Activity : Certain derivatives have demonstrated anthelmintic effects, indicating their utility in parasitic infections.

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from toxic agents such as amyloid-beta (Aβ), which is implicated in neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its derivatives:

- Neuroprotective Study : A study assessed the protective effects of a derivative against Aβ-induced toxicity in astrocytes. Results showed that treatment with this compound improved cell viability significantly compared to control groups treated only with Aβ. The mechanism involved the reduction of pro-inflammatory cytokines like TNF-α, suggesting a neuroprotective role .

- Antibacterial Screening : In vitro tests on various derivatives revealed moderate antibacterial activity against specific strains, highlighting the potential for developing new antibacterial agents based on this scaffold.

- Structure-Activity Relationship (SAR) : Comparative analysis with similar compounds demonstrated that variations in substituents significantly impact biological activity. For instance, derivatives with different functional groups exhibited distinct pharmacological profiles, emphasizing the importance of structural modifications.

Comparative Analysis

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Piperazine ring with 3-oxopropyl group | Antibacterial, neuroprotective | Flexible binding conformations |

| Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate | Similar piperazine structure | Anticancer | Different reactivity due to hydrazine |

| Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate | Oxadiazole incorporation | Anthelmintic | Enhanced solubility and activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.